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Compound of Interest

Compound Name: 2-(2-oxocyclopentyl)acetic Acid

Cat. No.: B075209 Get Quote

An In-Depth Comparative Guide to 2-(2-Oxocyclopentyl)acetic Acid and Its Analogs for Drug

Development Professionals

This guide provides a comprehensive analysis of 2-(2-oxocyclopentyl)acetic acid and its

structurally related analogs. We will explore the nuances of their chemical synthesis,

comparative physicochemical properties, and diverse biological activities. By grounding our

discussion in experimental data and established protocols, this document aims to equip

researchers, scientists, and drug development professionals with the critical insights needed to

leverage this versatile chemical scaffold in therapeutic design.

The Core Scaffold: Understanding 2-(2-
Oxocyclopentyl)acetic Acid
2-(2-oxocyclopentyl)acetic acid is a bifunctional organic molecule featuring a five-membered

cyclopentanone ring and a carboxymethyl substituent. Its molecular formula is C₇H₁₀O₃, and it

possesses a molecular weight of approximately 142.15 g/mol [1][2]. The presence of a ketone

carbonyl group and a carboxylic acid moiety makes it a valuable and reactive intermediate in

organic synthesis.

Historically, this scaffold is recognized as a key building block in the total synthesis of

prostaglandins and related natural products, which are lipid compounds with a wide range of

hormone-like effects in the body. The inherent chirality and defined stereochemistry of the
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cyclopentane ring in these natural products underscore the importance of its synthetic

precursors.

Physicochemical Profile:

Melting Point: 47-51 °C[1][3]

Boiling Point: 316.5 °C at 760 mmHg[1]

pKa: ~4.36 (Predicted)[1][3]

LogP: 0.83[1]

These properties indicate a moderately polar molecule with acidic characteristics, suitable for

various chemical modifications and biological interactions.

Synthesis and Comparative Analysis of Analogs
The therapeutic utility of a core scaffold is often revealed through the systematic synthesis and

evaluation of its analogs. By modifying the ring size, side-chain length, or functional groups, we

can fine-tune the molecule's properties to target different biological pathways.

Synthetic Strategies
The primary route to 2-(2-oxocyclopentyl)acetic acid involves the Dieckmann condensation

of diethyl adipate to form a β-keto ester, followed by alkylation with an acetate equivalent, and

subsequent hydrolysis and decarboxylation. A patent for its ethyl ester derivative outlines a

"one-pot" method starting from diethyl adipate, highlighting its suitability for large-scale

production[4].
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Step 1: Dieckmann Condensation

Step 2: Hydrolysis & Decarboxylation

Diethyl Adipate

Ethyl 2-oxocyclopentanecarboxylate

Base (e.g., NaOEt)

Alkylated Diester Intermediate

Alkylation with
Ethyl Bromoacetate

2-(2-oxocyclopentyl)acetic acid

Acid/Base Hydrolysis (e.g., HCl, NaOH)
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Caption: General synthetic workflow for 2-(2-oxocyclopentyl)acetic acid.

Comparative Physicochemical and Biological Profiles
The following table compares the parent scaffold with selected analogs, illustrating how

structural modifications impact their properties and potential applications.
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Compound Structure
Key Synthetic
Approach

Physicochemi
cal Notes

Potential
Biological
Activity &
Rationale

2-(2-

oxocyclopentyl)a

cetic acid

Dieckmann

condensation

followed by

alkylation and

decarboxylation[

4].

pKa ≈ 4.36, LogP

≈ 0.83[1].

Prostaglandin

Precursor / Anti-

inflammatory:

The

cyclopentanone

ring is a core

feature of

prostaglandins.

The scaffold can

act as a

substrate mimic

or weak inhibitor

for

cyclooxygenase

(COX)

enzymes[5].

3-(2-

oxocyclopentyl)p

ropanoic acid

Michael addition

of

cyclopentanone

to an acrylate

ester, followed by

hydrolysis[6].

Increased chain

length likely

increases LogP

slightly.

Anticancer /

Antifungal: The

extended side

chain alters the

molecule's

geometry.

Cyclopentanone

derivatives have

shown broad

bioactivity,

including

anticancer and

antifungal

effects[5][7].

2-(2-

oxocyclohexyl)ac

Analogous to the

cyclopentane

The larger, more

flexible

Metabolic

Modulators: The
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etic acid version, starting

with

cyclohexanone

and pimelic acid

derivatives[8].

cyclohexyl ring

provides different

conformational

possibilities.

change in ring

size can shift

selectivity

towards different

enzymes or

receptors. The

synthesis of the

related 3-(2-

oxocyclohexyl)pr

opanoic acid is

noted as a route

to versatile

intermediates for

drug

discovery[8].

Biological Mechanisms and Structure-Activity
Relationships (SAR)
The cyclopentanone moiety is a "privileged" structure in medicinal chemistry, frequently

appearing in compounds with diverse biological activities. Studies on cyclopentenone-

containing molecules, for instance, have revealed a wide spectrum of intracellular targets, often

related to anti-inflammatory and anticancer effects[5][9].

The primary mechanism for anti-inflammatory action is often linked to the inhibition of the

cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from

arachidonic acid.

Arachidonic Acid
(from Cell Membrane)

COX-1 / COX-2
Enzymes

Prostaglandins
(e.g., PGE2)

Inflammation
Pain
Fever

Cyclopentanone Analogs
(e.g., NSAIDs)

Inhibition
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Caption: Simplified prostaglandin synthesis pathway and site of inhibition.

Key Structure-Activity Relationship (SAR) Insights:

The Carboxylic Acid: This group is critical for mimicking the native substrate (arachidonic

acid) and forming key interactions (e.g., salt bridges) within the active sites of enzymes like

COX[10].

The Cyclopentanone Ring: Acts as a rigid scaffold to correctly orient the side chain. The

ketone can act as a hydrogen bond acceptor. Conversion to a cyclopentenone (with a double

bond) often enhances activity through Michael addition reactions with cysteine residues on

target proteins[5].

Side-Chain Length and Ring Size: Modifications here are crucial for target selectivity. A

longer side chain or a larger ring alters the molecule's shape, allowing it to fit into different

binding pockets, potentially shifting activity from COX enzymes to other targets like those

involved in cancer or fungal growth[7][8].

Experimental Protocols for Biological Evaluation
To assess and compare the biological activity of these analogs, standardized in vitro assays

are essential. The following protocol describes a typical method for evaluating COX inhibitory

activity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the concentration of a test compound required to inhibit

50% of the COX enzyme activity (the IC₅₀ value).

Materials:

Purified COX-1 (ovine) and COX-2 (human, recombinant) enzymes.

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

Heme cofactor.
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Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-

selective).

Arachidonic acid (substrate).

Quenching solution (e.g., 1M HCl).

Prostaglandin E₂ (PGE₂) EIA Kit.

Methodology:

Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay

buffer containing heme to the desired working concentration.

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, then dilute

further into the assay buffer.

Reaction Incubation: In a 96-well plate, add 150 µL of the enzyme solution to each well. Add

10 µL of the diluted test compound or control solution. Incubate for 15 minutes at 37°C. This

pre-incubation allows the inhibitor to bind to the enzyme.

Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

Terminate Reaction: After 2 minutes, stop the reaction by adding 10 µL of the quenching

solution.

Quantify Prostaglandin Production: Measure the amount of PGE₂ produced using a

competitive EIA kit according to the manufacturer's instructions. The absorbance is inversely

proportional to the amount of PGE₂ produced.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. Plot the percent inhibition against the logarithm of the

compound concentration and fit the data to a sigmoidal dose-response curve to determine

the IC₅₀ value.
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Caption: Workflow for determining IC₅₀ in a COX inhibition assay.

Conclusion and Future Outlook
2-(2-oxocyclopentyl)acetic acid and its analogs constitute a class of compounds with

significant, tunable biological potential. The parent scaffold serves as an excellent starting point

for developing anti-inflammatory agents, while modifications to its ring and side-chain
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structures can unlock activities against a broader range of therapeutic targets, including cancer

and infectious diseases[11][12].

The synthetic tractability of this scaffold, coupled with a deep understanding of its structure-

activity relationships, provides a robust platform for modern drug discovery. Future efforts

should focus on synthesizing novel, stereochemically pure analogs and employing high-

throughput screening to explore their effects on a wider array of biological targets. Combining

empirical testing with computational docking studies will further accelerate the identification of

lead compounds with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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